![molecular formula C9H11ClFNO2S B2720018 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide CAS No. 1436035-08-3](/img/structure/B2720018.png)
2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide
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Description
2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide, also known as CE4FMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Research involving similar sulfonamide compounds has demonstrated their utility in corrosion inhibition. For example, piperidine derivatives, which share structural similarities with 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide, were studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations highlighted these compounds' effectiveness, correlating their global reactivity parameters with inhibition performance (Kaya et al., 2016).
Enzyme Inhibition and Potential Therapeutic Applications
Several studies have explored the enzyme inhibition capabilities of sulfonamide derivatives for therapeutic applications. For instance, sulfonamide compounds were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain, showing significant potency and selectivity, which is crucial for developing new anti-inflammatory drugs (Hashimoto et al., 2002).
Anticancer Activity
Sulfonamide compounds have been investigated for their anticancer effects, including the induction of apoptosis and autophagy pathways. These studies aim to develop novel anticancer drug candidates by synthesizing new dibenzensulfonamides and assessing their cytotoxicities against various tumor cell lines. The results highlight the potential of these compounds in cancer therapy, especially those exhibiting strong inhibitory effects on tumor-associated human carbonic anhydrase isoenzymes (Gul et al., 2018).
properties
IUPAC Name |
2-chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-3-12-15(13,14)9-4-6(2)8(11)5-7(9)10/h4-5,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZXNWSYMKIARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)C)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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